Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide is a complex organic compound with a piperazine core. This compound is characterized by the presence of two alpha-methylphenethyl groups and two diallyl groups attached to the nitrogen atoms of the piperazine ring. The dibromide form indicates the presence of two bromide ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide typically involves multiple steps:
Formation of the Piperazine Core: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of Alpha-Methylphenethyl Groups: The alpha-methylphenethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Diallyl Groups: The diallyl groups are attached through nucleophilic substitution reactions.
Formation of Dibromide Salt: The final step involves the conversion of the compound into its dibromide form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with various functional groups.
Scientific Research Applications
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1,4-bis(alpha-methylphenethyl)-, dihydrochloride
- Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide
Uniqueness
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide is unique due to the presence of both alpha-methylphenethyl and diallyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
23111-77-5 |
---|---|
Molecular Formula |
C28H40Br2N2 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1,4-bis(1-phenylpropan-2-yl)-1,4-bis(prop-2-enyl)piperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C28H40N2.2BrH/c1-5-17-29(25(3)23-27-13-9-7-10-14-27)19-21-30(18-6-2,22-20-29)26(4)24-28-15-11-8-12-16-28;;/h5-16,25-26H,1-2,17-24H2,3-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YDESGOWCEPCZIA-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2(CC[N+](CC2)(CC=C)C(C)CC3=CC=CC=C3)CC=C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.